molecular formula C17H19N3O7S B021791 4-(4-Guanidinobenzoyloxy)phenylacetic acid CAS No. 71079-09-9

4-(4-Guanidinobenzoyloxy)phenylacetic acid

Cat. No. B021791
CAS RN: 71079-09-9
M. Wt: 409.4 g/mol
InChI Key: JXMOPIDYHUYOED-UHFFFAOYSA-N
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Description

Synthesis Analysis

GBPA's synthesis involves multiple steps, including the introduction of the guanidino group into the molecular structure. Chandler et al. (1995) detailed an efficient synthesis route for a related compound, 4-guanidino Neu5Ac2en, which involves a stereospecific introduction of a key nitrogen functionality via an oxazoline intermediate, potentially relevant to GBPA synthesis due to the similarity in functional groups (Chandler et al., 1995).

Molecular Structure Analysis

The molecular structure of GBPA and its related compounds has been elucidated using various analytical techniques. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) was employed by Kwon et al. (2011) to investigate the fragmentation patterns of camostat and its degradation product, GBPA, providing insights into the compound's molecular structure through observed fragmentation patterns (Kwon et al., 2011).

Chemical Reactions and Properties

GBPA participates in various chemical reactions, reflecting its reactivity and interaction with other chemical entities. For instance, its reactivity was highlighted through the study of its fragmentation patterns under collision-induced dissociation conditions, shedding light on its chemical behavior and properties under different ionization modes (Kwon et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of GBPA were not directly found, related research on similar compounds provides a basis for understanding the physical characteristics that GBPA might exhibit, such as solubility, melting point, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of GBPA, including its reactivity, stability, and interactions with other chemical species, can be inferred from studies on similar guanidino compounds. Research by Kaminski et al. (1986) on aryl 4-guanidinobenzoates, for example, offers insights into the potential chemical behaviors of GBPA, including its inhibitory activity and interaction with biological enzymes, which may parallel GBPA's chemical properties in relevant contexts (Kaminski et al., 1986).

Scientific Research Applications

  • Cancer Research : A study by Ohkoshi and Fujii (1984) demonstrated that the oral administration of a compound related to 4-(4-Guanidinobenzoyloxy)phenylacetic acid effectively inhibited the rapid growth of mouse skin carcinoma induced by 3-methylcholanthrene (Ohkoshi & Fujii, 1984).

  • Livestock and Poultry Growth : A 2021 review by Yan et al. found that Guanidinoacetic acid promotes muscle growth and development in livestock and poultry, thereby improving growth performance and meat quality. This finding has potential applications in animal husbandry (Yan et al., 2021).

  • Contraceptive Research : Kaminski et al. (1985) reported that several aryl 4-guanidinobenzoates, which are structurally similar to 4-(4-Guanidinobenzoyloxy)phenylacetic acid, show high in vivo antifertility activity in rabbits, suggesting their potential as vaginal contraceptive agents (Kaminski et al., 1985).

  • Mass Spectrometry Analysis : Kwon et al. (2011) studied the fragmentation patterns of 4-(4-Guanidinobenzoyloxy)phenylacetic acid in mass spectrometry, providing insights valuable for analytical chemistry (Kwon et al., 2011).

  • Antiviral Drug Research : McKimm-Breschkin et al. (1996) demonstrated that passaging in derivatives of 4-guanidino-Neu5Ac2en, a compound related to 4-(4-Guanidinobenzoyloxy)phenylacetic acid, can generate drug-resistant influenza virus variants. This has implications for the effectiveness of antiviral drugs in clinical trials (McKimm-Breschkin et al., 1996).

  • Antimicrobial Activity : Bedair et al. (2006) found that 4-aminophenylacetic acid derivatives, which are structurally related to 4-(4-Guanidinobenzoyloxy)phenylacetic acid, exhibit promising antimicrobial activity (Bedair et al., 2006).

properties

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOPIDYHUYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991365
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Guanidinobenzoyloxy)phenylacetic acid

CAS RN

71079-09-9
Record name Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71079-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Guanidinobenzoyloxy)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
SH Kwon, HJ Shin, JM Park, KR Lee… - Analytical Science and …, 2011 - koreascience.kr
The fragmentation patterns of a serine protease inhibitor, camostat, and its degradation product, 4-(4-guanidinobenzoyloxy) phenylacetic acid (GBPA), were for the first time investigated …
Number of citations: 1 koreascience.kr
J Kitagawa, H Arai, H Iida, J Mukai… - Clinical and …, 2021 - Wiley Online Library
Camostat mesylate, an oral serine protease inhibitor, is used to treat chronic pancreatitis and reflux esophagitis. Recently, camostat mesylate and its active metabolite 4‐(4‐…
Number of citations: 21 ascpt.onlinelibrary.wiley.com
H YONEZAWA - The Japanese Journal of Physiology, 1984 - jstage.jst.go.jp
Injection of various trypsin inhibitors into the lumen of the isolated perfused rat duodenum increased the amount of biologically active cholecystokinin-pancreozymin (CCK-BA) in the …
Number of citations: 21 www.jstage.jst.go.jp
I Midgley, AJ Hood, P Proctor, LF Chasseaud… - Xenobiotica, 1994 - Taylor & Francis
1. The metabolic fate of N,N-dimethylcarbamoylmethyl 4-(4-guanidino[ 14 C]benzoyloxy)phenylacetate methanesulphonate ( 14 C-camostat mesylate) was investigated after iv …
Number of citations: 54 www.tandfonline.com
LK Sørensen, JB Hasselstrøm, JD Gunst… - Clinical …, 2021 - Elsevier
Objectives Camostat mesilate is a drug that is being repurposed for new applications such as that against COVID-19 and prostate cancer. This induces a need for the development of an …
Number of citations: 3 www.sciencedirect.com
J Weiss, G Bajraktari-Sylejmani, WE Haefeli - Chemico-Biological …, 2021 - Elsevier
Camostat mesylate, a potent inhibitor of the human transmembrane protease, serine 2 (TMPRSS2), is currently under investigation for its effectiveness in COVID-19 patients. For its safe …
Number of citations: 4 www.sciencedirect.com
T Kinoshita, M Shinoda, Y Nishizaki, K Shiraki, Y Hirai… - medRxiv, 2022 - medrxiv.org
Background In vitro drug-screening studies have indicated that camostat mesilate (FOY-305) may prevent SARS-CoV-2 infection into human airway epithelial cells. This study was …
Number of citations: 4 www.medrxiv.org
M Hoffmann, H Hofmann-Winkler, JC Smith… - …, 2021 - thelancet.com
Background Antivirals are needed to combat the COVID-19 pandemic, which is caused by SARS-CoV-2. The clinically-proven protease inhibitor Camostat mesylate inhibits SARS-CoV-…
Number of citations: 274 www.thelancet.com
S Kwon, W Lee, HJ Shin, S Yoon, Y Kim, YJ Kim… - Journal of Molecular …, 2009 - Elsevier
Supramolecular interactions between camostat mesylate, a serine protease inhibitor (1), with α-, β-, and γ-cyclodextrin (CD) in water were investigated using electrospray ionization …
Number of citations: 26 www.sciencedirect.com
X Huang, R Pearce, GS Omenn, Y Zhang - International Journal of …, 2021 - mdpi.com
Positively charged groups that mimic arginine or lysine in a natural substrate of trypsin are necessary for drugs to inhibit the trypsin-like serine protease TMPRSS2 that is involved in the …
Number of citations: 11 www.mdpi.com

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